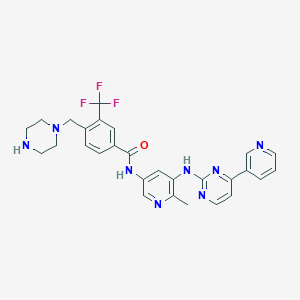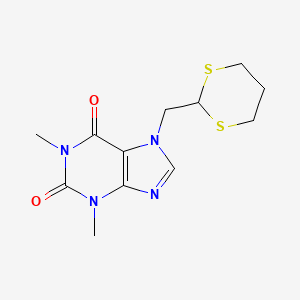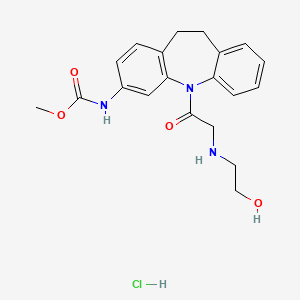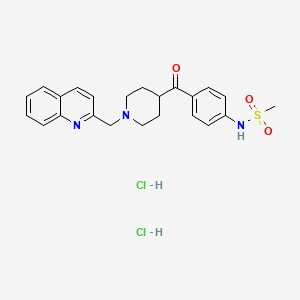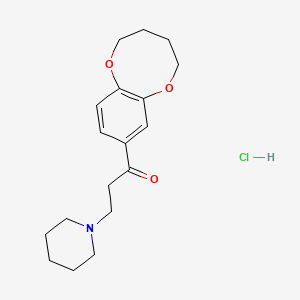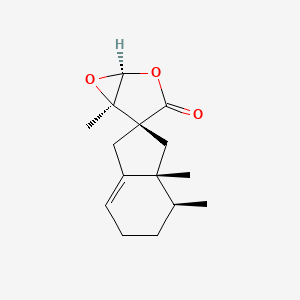
NBI-2 (non-labeled)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBI-2 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI-2 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions for NBI-2 are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of NBI-2 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure consistency and efficiency. Industrial methods may also involve continuous flow processes and the use of advanced reactors to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
NBI-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving NBI-2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions involving NBI-2 depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex compounds with enhanced properties.
Scientific Research Applications
NBI-2 has a wide range of scientific research applications, including:
Chemistry: NBI-2 is used as a reagent in various chemical reactions to synthesize new compounds and study reaction mechanisms.
Biology: In biological research, NBI-2 is used to study cellular processes and interactions at the molecular level.
Industry: NBI-2 is used in the development of new materials and processes, enhancing the efficiency and sustainability of industrial operations.
Mechanism of Action
The mechanism of action of NBI-2 involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved may vary depending on the specific application of NBI-2.
Comparison with Similar Compounds
NBI-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NBI-1: Another compound used in similar applications but with different properties and reactivity.
NBI-3: A compound with enhanced stability and different reaction mechanisms compared to NBI-2.
The uniqueness of NBI-2 lies in its specific reactivity and the range of applications it can be used for, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
867036-65-5 |
|---|---|
Molecular Formula |
C18H20FN3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20FN3/c1-22(2)9-7-13-10-14-11-15(19)5-6-17(14)18(13)12-16-4-3-8-20-21-16/h3-6,8,11H,7,9-10,12H2,1-2H3 |
InChI Key |
YVEWHDHDFNFTCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C2=C(C1)C=C(C=C2)F)CC3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
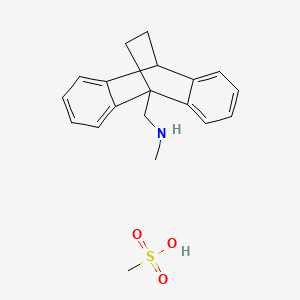

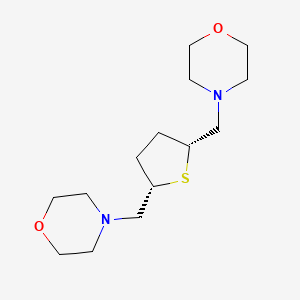


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
